molecular formula C24H20BrNO6 B4044249 (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4044249
M. Wt: 498.3 g/mol
InChI Key: PQYFJMJWHASLMD-XMHGGMMESA-N
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Description

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a synthetic organic compound It features a complex structure with multiple functional groups, including a bromine atom, methoxy group, phenoxypropoxy group, furan ring, and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Oxazole ring formation: The oxazole ring can be constructed via cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxy group addition: Methoxylation can be performed using methanol and a suitable base.

    Phenoxypropoxy group attachment: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound can be assembled through condensation reactions, often under reflux conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or methoxy group.

    Reduction: Reduction reactions can occur at the oxazole ring or the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Condensation: Acid or base catalysts are often employed in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although this would require extensive research and testing.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[[3-bromo-5-methoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one: Lacks the phenoxypropoxy group.

    (4E)-4-[[3-bromo-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one: Lacks the methoxy group.

    (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO6/c1-28-21-15-16(14-19-24(27)32-23(26-19)20-9-5-10-30-20)13-18(25)22(21)31-12-6-11-29-17-7-3-2-4-8-17/h2-5,7-10,13-15H,6,11-12H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFJMJWHASLMD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 3
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 4
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 5
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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